molecular formula C16H17NO3S B2597489 Ethyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate CAS No. 477567-30-9

Ethyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate

Cat. No.: B2597489
CAS No.: 477567-30-9
M. Wt: 303.38
InChI Key: GNCJOQGXYIVLHQ-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a methyl group, and a 4-methylbenzamido group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Formation of the Benzamido Group: The benzamido group is introduced through an amide coupling reaction between the thiophene derivative and 4-methylbenzoic acid, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Ethyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: The compound is explored for its use in organic semiconductors, organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-methylbenzamido)thiophene-3-carboxylate: Similar structure but with different substitution patterns.

    Methyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate: Similar but with a methyl ester instead of an ethyl ester.

    4-Methylbenzamido-2-thiophenecarboxylic acid: Lacks the ester group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The combination of the ethyl ester, methyl group, and benzamido group on the thiophene ring makes it a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

ethyl 3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-4-20-16(19)14-11(3)9-13(21-14)17-15(18)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCJOQGXYIVLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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